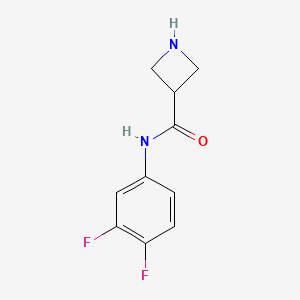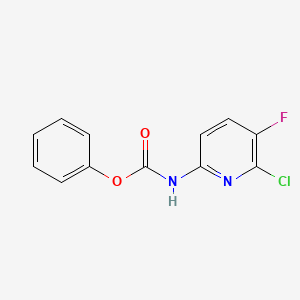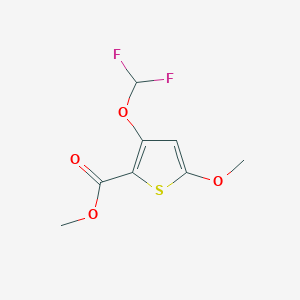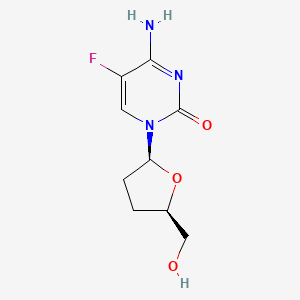
N-(3,4-difluorophenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)azetidine-3-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)azetidine-3-carboxamide typically involves the reaction of 3,4-difluoroaniline with azetidine-3-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3,4-difluorophenyl)azetidine-3-carboxylic acid, while substitution reactions can produce various substituted azetidine derivatives .
Scientific Research Applications
N-(3,4-difluorophenyl)azetidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar structural features.
3-Azetidinecarboxylic acid: A related compound with a carboxylic acid functional group instead of an amide.
N-(2,3-difluorophenyl)azetidine-3-carboxamide: A structural isomer with fluorine atoms at different positions
Uniqueness
N-(3,4-difluorophenyl)azetidine-3-carboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other azetidine derivatives .
Properties
Molecular Formula |
C10H10F2N2O |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C10H10F2N2O/c11-8-2-1-7(3-9(8)12)14-10(15)6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15) |
InChI Key |
UFYQZKQXTXSRDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, 1-(bromomethyl)-2-[(trifluoromethyl)sulfonyl]-](/img/structure/B12066839.png)
![endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)


![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)
![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)
![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)



